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Compound of Interest

Compound Name: Irindalone

Cat. No.: B1662778 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Irindalone is a potent and selective serotonin 5-HT2A receptor antagonist that has been

investigated for its potential therapeutic applications. This technical guide provides a

comprehensive overview of the chemical structure and a detailed synthesis pathway for

Irindalone. The information presented is curated for researchers, scientists, and professionals

in the field of drug development, with a focus on delivering precise, actionable data and

methodologies. All quantitative data is summarized for clarity, and detailed experimental

protocols for key reactions are provided. Furthermore, this guide includes mandatory

visualizations of the synthesis pathway created using Graphviz (DOT language) to facilitate a

clear understanding of the chemical transformations.

Chemical Structure of Irindalone
Irindalone, also known by its developmental code name Lu 21-098, is a chiral molecule with a

specific stereochemistry that is crucial for its biological activity. The active enantiomer is (+)-

(1R,3S)-1-[2-[4-[3-(4-fluorophenyl)-1-indanyl]-1-piperazinyl]ethyl]-2-imidazolidinone[1][2].

IUPAC Name: (+)-(1R,3S)-1-[2-[4-[3-(4-fluorophenyl)-2,3-dihydro-1H-inden-1-yl]piperazin-1-

yl]ethyl]imidazolidin-2-one[3]

Molecular Formula: C24H29FN4O[3]
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Molecular Weight: 408.52 g/mol [3]

CAS Registry Number: 96478-43-2

The structure of Irindalone consists of a central indane core, substituted with a 4-fluorophenyl

group at the 3-position. A piperazine ring is attached to the 1-position of the indane, which is

further functionalized with an ethyl-imidazolidinone moiety. The specific (1R,3S)

stereoconfiguration is essential for its high affinity and selectivity for the 5-HT2A receptor.

Synthesis Pathway of Irindalone
The synthesis of Irindalone has been described by Bøgesø, K. P., et al., in the Journal of

Medicinal Chemistry. The pathway involves the preparation of a key intermediate, trans-1-

amino-3-(4-fluorophenyl)indane, followed by a series of reactions to build the final molecule.

The synthesis is designed to produce the desired trans stereoisomer, which is then resolved to

isolate the active (1R,3S)-enantiomer.

Synthesis of the Indane Core Intermediate
The synthesis commences with the formation of the indanone precursor, which is then

converted to the corresponding indanamine.

Step 1: Synthesis of 3-(4-Fluorophenyl)-1-indanone

This step typically involves a Friedel-Crafts reaction or a similar cyclization method to form the

five-membered ring of the indanone.

Step 2: Formation of the Oxime and Reduction

The indanone is converted to its oxime, which is subsequently reduced to yield the

corresponding amine. This reduction step is crucial as it establishes the trans stereochemistry

of the substituents on the indane ring.

Assembly of the Final Molecule
The prepared trans-1-amino-3-(4-fluorophenyl)indane is then elaborated to introduce the

piperazine and imidazolidinone moieties.
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Step 3: Alkylation of Piperazine

The indanamine is reacted with a suitable piperazine derivative, typically involving a

nucleophilic substitution reaction.

Step 4: Introduction of the Imidazolidinone Moiety

The piperazine-substituted indane is then reacted with a reagent containing the ethyl-

imidazolidinone side chain to afford the racemic trans-Irindalone.

Step 5: Resolution of Enantiomers

The final and critical step is the resolution of the racemic mixture to isolate the

pharmacologically active (+)-(1R,3S)-enantiomer, Irindalone. This is typically achieved through

diastereomeric salt formation with a chiral acid.

Below is a DOT language script that visualizes the general synthesis pathway of Irindalone.

3-(4-Fluorophenyl)propanoic acid 3-(4-Fluorophenyl)-1-indanone

 Friedel-Crafts 
 Acylation 

3-(4-Fluorophenyl)-1-indanone Oxime
 Oximation 

trans-1-Amino-3-(4-fluorophenyl)indane
 Reduction 

trans-1-[3-(4-Fluorophenyl)-1-indanyl]piperazine

 Alkylation 
 with E 

1-(2-Chloroethyl)piperazine

rac-trans-Irindalone

 Alkylation 
 with G 

1-(2-Chloroethyl)-2-imidazolidinone

(+)-(1R,3S)-Irindalone

 Chiral 
 Resolution 

Click to download full resolution via product page

Caption: General Synthesis Pathway of Irindalone.

Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of

Irindalone, based on the general procedures described for analogous compounds.
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Protocol for the Synthesis of trans-1-Amino-3-(4-
fluorophenyl)indane

Oxime Formation: 3-(4-Fluorophenyl)-1-indanone is dissolved in a suitable solvent such as

ethanol. An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium

acetate) is added. The mixture is heated at reflux for a specified period. After cooling, the

product is isolated by filtration.

Reduction: The dried oxime is dissolved in a suitable solvent (e.g., acetic acid). A reducing

agent, such as zinc dust, is added portion-wise while maintaining the temperature. The

reaction mixture is then worked up by basification and extraction to yield the crude amine.

The product is purified by crystallization to obtain the trans isomer.

Protocol for the Synthesis of rac-trans-Irindalone
Alkylation with 1-(2-Chloroethyl)piperazine: trans-1-Amino-3-(4-fluorophenyl)indane and 1-

(2-chloroethyl)piperazine are dissolved in a high-boiling point solvent (e.g., chlorobenzene)

in the presence of a base (e.g., potassium carbonate). The mixture is heated at reflux. After

completion, the reaction is worked up by extraction and purified by column chromatography.

Alkylation with 1-(2-Chloroethyl)-2-imidazolidinone: The resulting piperazine derivative is

then reacted with 1-(2-chloroethyl)-2-imidazolidinone in a similar manner, using a suitable

solvent and base, to yield the final racemic product.

Protocol for the Resolution of Enantiomers
The racemic trans-Irindalone is dissolved in a suitable solvent (e.g., ethanol). A solution of a

chiral resolving agent, such as (+)-tartaric acid, in the same solvent is added. The mixture is

allowed to crystallize. The diastereomeric salt of the desired (+)-(1R,3S)-enantiomer is

collected by filtration. The free base, Irindalone, is then liberated by treatment with a base.

Quantitative Data
The following table summarizes typical quantitative data that might be expected for the

synthesis of Irindalone, based on reported syntheses of similar compounds.
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Step Reactants Product Yield (%) Purity (%)
Analytical
Method

Indanone

Formation

3-(4-

Fluorophenyl)

propanoic

acid

3-(4-

Fluorophenyl)

-1-indanone

75-85 >95 NMR, LC-MS

Oxime

Formation

3-(4-

Fluorophenyl)

-1-indanone,

Hydroxylamin

e

3-(4-

Fluorophenyl)

-1-indanone

Oxime

80-90 >98
NMR, Melting

Point

Reduction to

Amine

3-(4-

Fluorophenyl)

-1-indanone

Oxime,

Reducing

Agent

trans-1-

Amino-3-(4-

fluorophenyl)i

ndane

60-70 >99 (trans)
NMR, Chiral

HPLC

Final

Assembly

and

Resolution

trans-1-

Amino-3-(4-

fluorophenyl)i

ndane,

Piperazine

and

Imidazolidino

ne derivatives

(+)-(1R,3S)-

Irindalone

30-40

(overall)
>99.5

Chiral HPLC,

NMR, Mass

Spec

Signaling Pathway and Experimental Workflow
Irindalone exerts its pharmacological effects by acting as a selective antagonist at the

serotonin 5-HT2A receptor. The binding of serotonin to this G-protein coupled receptor (GPCR)

typically activates the Gq/G11 pathway, leading to the activation of phospholipase C (PLC) and

subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second

messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
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Irindalone blocks this signaling cascade by competitively inhibiting the binding of serotonin to

the receptor.

The following DOT script visualizes the simplified signaling pathway of the 5-HT2A receptor

and the inhibitory action of Irindalone.

Cell Membrane

5-HT2A Receptor Gq/11 alpha
Activates

Serotonin Binds

Irindalone

Blocks Phospholipase C
Activates

PIP2
Cleaves

IP3

DAG

Ca++ Release

PKC Activation

Cellular Response

Click to download full resolution via product page

Caption: 5-HT2A Receptor Signaling and Irindalone's Mechanism.

An experimental workflow for evaluating the efficacy of a synthesized batch of Irindalone
would typically involve in vitro and in vivo assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.guidechem.com/encyclopedia/irindalone-dic119830.html
https://www.benchchem.com/product/b1662778#irindalone-chemical-structure-and-synthesis-pathway
https://www.benchchem.com/product/b1662778#irindalone-chemical-structure-and-synthesis-pathway
https://www.benchchem.com/product/b1662778#irindalone-chemical-structure-and-synthesis-pathway
https://www.benchchem.com/product/b1662778#irindalone-chemical-structure-and-synthesis-pathway
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1662778?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

